3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, in particular, features a brominated indole moiety fused with a piperidine-2,6-dione structure, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
One common method involves the use of N-Bromosuccinimide (NBS) in dichloromethane under inert atmosphere conditions . The reaction is carried out at room temperature, and the product is obtained through filtration and recrystallization. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include NBS for bromination, various nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The bromine atom may enhance its binding affinity and specificity, leading to potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other brominated indole derivatives and piperidine-2,6-dione analogs. For example:
6-Bromo-9H-pyrido[2,3-b]indole: Shares the brominated indole structure but lacks the piperidine-2,6-dione moiety.
Indole-3-acetic acid: A naturally occurring indole derivative with different biological activities.
The uniqueness of 3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione lies in its combined structure, which may confer distinct biological properties and therapeutic potential.
Eigenschaften
Molekularformel |
C16H12BrN3O2 |
---|---|
Molekulargewicht |
358.19 g/mol |
IUPAC-Name |
3-(6-bromopyrido[2,3-b]indol-9-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H12BrN3O2/c17-9-3-4-12-11(8-9)10-2-1-7-18-15(10)20(12)13-5-6-14(21)19-16(13)22/h1-4,7-8,13H,5-6H2,(H,19,21,22) |
InChI-Schlüssel |
PPSSTFKAMONKOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C3=C(C=C(C=C3)Br)C4=C2N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.